4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol
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Overview
Description
4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol is an organic compound that features a nitro group, a pyridine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol typically involves the condensation of 4-nitro-2-hydroxybenzaldehyde with 4-pyridylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Aminophenol derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine and phenol groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-2-{(E)-[2-(pyridin-2-yl)hydrazinylidene]methyl}phenol
- 4-nitro-2-{(E)-[2-(pyridin-3-yl)hydrazinylidene]methyl}phenol
- 4-nitro-2-{(E)-[2-(pyridin-5-yl)hydrazinylidene]methyl}phenol
Uniqueness
4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional isomerism can result in different biological activities and chemical reactivities compared to its analogs .
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-nitro-2-[(E)-(pyridin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C12H10N4O3/c17-12-2-1-11(16(18)19)7-9(12)8-14-15-10-3-5-13-6-4-10/h1-8,17H,(H,13,15)/b14-8+ |
InChI Key |
METHGGQWUPBRNF-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=CC=NC=C2)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=CC=NC=C2)O |
Origin of Product |
United States |
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